C24H29N3O4S

2-(2-(4-((2-Cyanoethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate

CAS No.: 85187-82-2

Cat. No.: VC17026316

Molecular Formula: C23H26N3.CH3O4S

C24H29N3O4S

Molecular Weight: 455.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85187-82-2 |

|---|---|

| Molecular Formula | C23H26N3.CH3O4S C24H29N3O4S |

| Molecular Weight | 455.6 g/mol |

| IUPAC Name | methyl sulfate;3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile |

| Standard InChI | InChI=1S/C23H26N3.CH4O4S/c1-23(2)20-8-5-6-9-21(20)26(4)22(23)15-12-18-10-13-19(14-11-18)25(3)17-7-16-24;1-5-6(2,3)4/h5-6,8-15H,7,17H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |

| Standard InChI Key | YCGIYKJTOOCUTE-UHFFFAOYSA-M |

| Isomeric SMILES | CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)N(C)CCC#N)C)C.COS(=O)(=O)[O-] |

| Canonical SMILES | CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCC#N)C)C.COS(=O)(=O)[O-] |

Introduction

Chemical Structure and Properties

Molecular Architecture

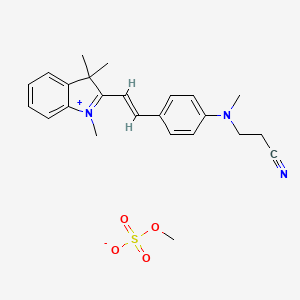

The compound’s structure comprises four distinct components:

-

Indolium core: A 1,3,3-trimethylindol-1-ium moiety provides cationic character and planar aromaticity, enabling π-π stacking interactions.

-

Vinyl bridge: A trans-configured ethenyl group (-CH=CH-) links the indolium core to the phenyl ring, extending conjugation and influencing optical properties .

-

Substituted phenyl group: The para-position of the phenyl ring hosts a methylamino-cyanoethyl substituent (-N(CH3)CH2CH2CN), introducing polar and electron-withdrawing effects.

-

Methyl sulfate counterion: Neutralizes the indolium cation, enhancing solubility in polar solvents.

The IUPAC name, methyl sulfate;3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile, reflects this arrangement.

Physicochemical Properties

Key properties derived from experimental data include:

The cyanethyl group’s electron-withdrawing nature (-CH<sub>2</sub>CH<sub>2</sub>CN) red-shifts absorption/emission spectra compared to unsubstituted indolium dyes .

Synthesis and Production

Synthetic Pathways

While detailed protocols are proprietary, the synthesis likely involves:

-

Indolium cation formation: Condensation of 1,3,3-trimethylindoline with methylating agents under acidic conditions.

-

Vilsmeier-Haack reaction: Introduction of the vinyl group via formylation and subsequent elimination .

-

Nucleophilic aromatic substitution: Attachment of the methylamino-cyanoethyl side chain to the phenyl ring.

-

Counterion exchange: Precipitation with methyl sulfate to yield the final product.

Critical challenges include controlling stereochemistry (E/Z isomerism at the vinyl bridge) and minimizing quaternary ammonium degradation .

Purification and Characterization

-

Chromatography: Reverse-phase HPLC isolates the E-isomer, predominant due to steric hindrance .

-

Spectroscopy: <sup>1</sup>H NMR confirms substituent integration (e.g., indolium CH<sub>3</sub> at δ 1.5–1.7 ppm) .

-

Mass spectrometry: ESI-MS shows [M]<sup>+</sup> at m/z 455.6, consistent with the molecular formula.

Applications and Biological Activity

Fluorescent Dyes and Sensors

The conjugated π-system enables applications in:

-

Bioimaging: Cell membrane staining due to cationic lipid affinity .

-

pH sensors: Protonation/deprotonation of the amino group alters emission wavelengths.

-

OLEDs: Electron-deficient cyanethyl groups improve electron injection in organic semiconductors .

Industrial Dyes

-

Textile dyeing: Cationic nature improves cotton fiber affinity.

Research Findings and Comparative Analysis

Optical Properties

-

Absorption: λ<sub>max</sub> ≈ 480 nm (ε = 12,500 M<sup>−1</sup>cm<sup>−1</sup>) in ethanol .

-

Emission: λ<sub>em</sub> ≈ 610 nm with a quantum yield Φ = 0.38 .

Structure-Activity Relationships

Comparison with analogues highlights substituent effects:

The cyanoethyl group enhances photostability but reduces aqueous solubility compared to hydroxyethyl derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume